2-(5-Amino-3-(3-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(5-Amino-3-(3-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a furan ring
Preparation Methods
The synthesis of 2-(5-Amino-3-(3-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the formation of the pyrazole ring through cyclization reactions. The amino group is then introduced via nucleophilic substitution. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
2-(5-Amino-3-(3-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Condensation: This compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Scientific Research Applications
2-(5-Amino-3-(3-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(3-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity. This modulation can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar compounds to 2-(5-Amino-3-(3-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol include other pyrazole derivatives and furan-containing molecules. These compounds share structural similarities but may differ in their functional groups or substitution patterns, leading to different chemical and biological properties. For example:
Pyrazole derivatives: These compounds often exhibit similar reactivity and can be used in similar applications, but their specific activities can vary based on the substituents attached to the pyrazole ring.
Furan-containing molecules: These compounds can have different electronic properties and reactivity, depending on the nature of the substituents on the furan ring.
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[5-amino-3-(3-methylfuran-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H13N3O2/c1-7-2-5-15-10(7)8-6-9(11)13(12-8)3-4-14/h2,5-6,14H,3-4,11H2,1H3 |
InChI Key |
VKPFDDVHHCYUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
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